
3-(3-(Dimethylamino)propyl)-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(Dimethylamino)propyl)-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group, a hydroxyphenyl group, and a thiohydantoin moiety, making it a versatile molecule for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Dimethylamino)propyl)-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride typically involves multiple steps. One common method starts with the reaction of p-hydroxybenzaldehyde with dimethylamine and propylamine to form an intermediate Schiff base. This intermediate is then reacted with thiourea under acidic conditions to yield the thiohydantoin ring. The final product is obtained by treating the thiohydantoin with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(3-(Dimethylamino)propyl)-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The thiohydantoin ring can be reduced to form corresponding thioethers.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-(3-(Dimethylamino)propyl)-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(3-(Dimethylamino)propyl)-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The hydroxyphenyl group may participate in hydrogen bonding and π-π interactions, while the dimethylamino group can engage in electrostatic interactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- 3-(4-Hydroxyphenyl)propionic acid
- 3-(4-Hydroxyphenyl)propanal
- 2-(3-Hydroxyphenyl)propionic acid
Uniqueness
Compared to similar compounds, 3-(3-(Dimethylamino)propyl)-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride stands out due to its unique combination of functional groups. The presence of the dimethylamino group and the thiohydantoin ring imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse research applications.
属性
CAS 编号 |
86503-30-2 |
|---|---|
分子式 |
C15H22ClN3O2S |
分子量 |
343.9 g/mol |
IUPAC 名称 |
3-[3-(dimethylamino)propyl]-5-[(4-hydroxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C15H21N3O2S.ClH/c1-17(2)8-3-9-18-14(20)13(16-15(18)21)10-11-4-6-12(19)7-5-11;/h4-7,13,19H,3,8-10H2,1-2H3,(H,16,21);1H |
InChI 键 |
ZBEFVYFZCJSMNT-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCN1C(=O)C(NC1=S)CC2=CC=C(C=C2)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



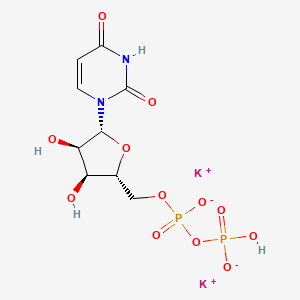
![9-(2-chlorophenyl)-3-methyl-N-(2-phenylpropyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12736027.png)
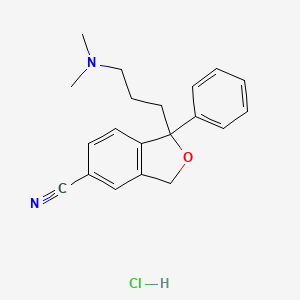
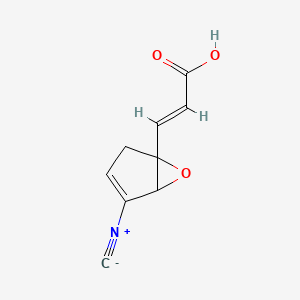
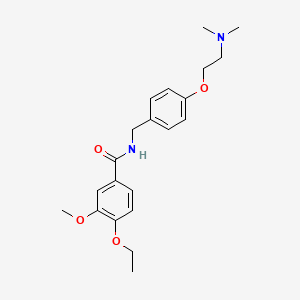
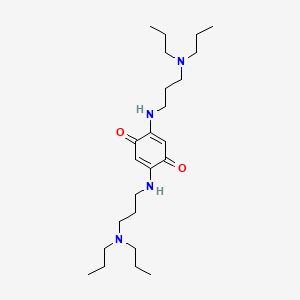
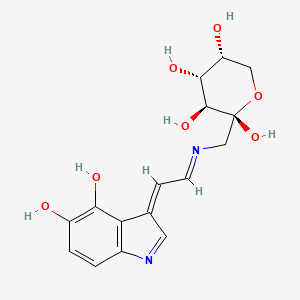
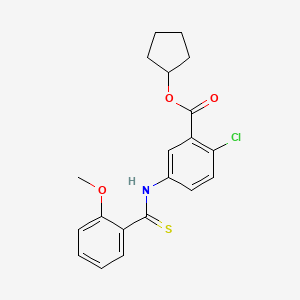

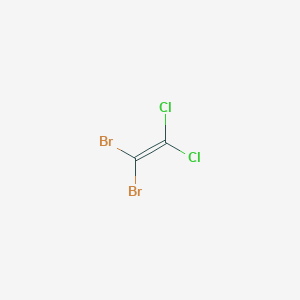

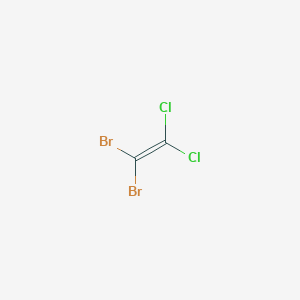
![N-[1-[4-[2-(4-acetamidophenyl)ethyl]piperazin-1-yl]propan-2-yl]-N-(4-methoxyphenyl)propanamide;oxalic acid;hydrate](/img/structure/B12736103.png)
